4-Difluoromethoxy-2-fluorobenzotrifluoride 4-Difluoromethoxy-2-fluorobenzotrifluoride
Brand Name: Vulcanchem
CAS No.: 1807040-61-4
VCID: VC2757077
InChI: InChI=1S/C8H4F6O/c9-6-3-4(15-7(10)11)1-2-5(6)8(12,13)14/h1-3,7H
SMILES: C1=CC(=C(C=C1OC(F)F)F)C(F)(F)F
Molecular Formula: C8H4F6O
Molecular Weight: 230.11 g/mol

4-Difluoromethoxy-2-fluorobenzotrifluoride

CAS No.: 1807040-61-4

Cat. No.: VC2757077

Molecular Formula: C8H4F6O

Molecular Weight: 230.11 g/mol

* For research use only. Not for human or veterinary use.

4-Difluoromethoxy-2-fluorobenzotrifluoride - 1807040-61-4

Specification

CAS No. 1807040-61-4
Molecular Formula C8H4F6O
Molecular Weight 230.11 g/mol
IUPAC Name 4-(difluoromethoxy)-2-fluoro-1-(trifluoromethyl)benzene
Standard InChI InChI=1S/C8H4F6O/c9-6-3-4(15-7(10)11)1-2-5(6)8(12,13)14/h1-3,7H
Standard InChI Key KZSHBXCVDAGXHZ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1OC(F)F)F)C(F)(F)F
Canonical SMILES C1=CC(=C(C=C1OC(F)F)F)C(F)(F)F

Introduction

Chemical Identity and Physical Properties

4-Difluoromethoxy-2-fluorobenzotrifluoride is an organic compound identified by the CAS registry number 1807040-61-4 . The molecule consists of a benzene ring substituted with a difluoromethoxy group, a fluorine atom, and a trifluoromethyl group in a specific arrangement, creating a unique chemical entity with distinct properties and reactivity patterns.

Basic Identification Data

Table 1 summarizes the key identification data for 4-Difluoromethoxy-2-fluorobenzotrifluoride:

PropertyValue
CAS Number1807040-61-4
IUPAC Name4-(difluoromethoxy)-2-fluoro-1-(trifluoromethyl)benzene
Molecular FormulaC₈H₄F₆O
Molecular Weight230.11 g/mol
Synonyms4-(difluoromethoxy)-2-fluorobenzotrifluoride

The compound's structural composition includes a benzene ring as the core scaffold, with a difluoromethoxy group (-OCHF₂) at position 4, a fluorine atom at position 2, and a trifluoromethyl group (-CF₃) attached to the ring . This particular arrangement of substituents contributes to the compound's unique chemical behavior and applications in research settings.

Physical Characteristics

While comprehensive physical data on 4-Difluoromethoxy-2-fluorobenzotrifluoride is limited in the available literature, the compound likely exhibits properties typical of fluorinated aromatic compounds. These generally include increased lipophilicity compared to non-fluorinated analogs, enhanced metabolic stability, and distinct intermolecular interaction profiles due to the electronic effects of fluorine substitution.

The presence of six fluorine atoms within the molecular structure significantly influences its physical properties, likely resulting in:

  • Enhanced lipophilicity

  • Increased metabolic stability

  • Modified boiling and melting points compared to non-fluorinated analogs

  • Unique solubility profile in various solvents

  • Distinctive spectroscopic characteristics

Synthesis and Preparation Methods

The synthesis of 4-Difluoromethoxy-2-fluorobenzotrifluoride typically involves specialized organic chemistry procedures and requires careful control of reaction conditions to achieve high purity and yield.

StepProcessReagentsConditionsNotes
1Starting material preparation2-Fluorobenzotrifluoride-Commercially available compound may serve as starting material
2Introduction of difluoromethoxy groupDifluoromethyl ether, Base (e.g., K₂CO₃)Anhydrous conditionsReaction typically conducted to minimize side reactions
3Purification-Distillation, ChromatographyEnsures high purity of final product

Chemical Properties and Reactivity

The chemical behavior of 4-Difluoromethoxy-2-fluorobenzotrifluoride is largely influenced by its fluorinated functional groups, which impart specific reactivity patterns and stability characteristics.

Reactivity Profile

4-Difluoromethoxy-2-fluorobenzotrifluoride can participate in various chemical reactions, with reactivity influenced by its electron-rich and electron-deficient regions. Common reaction types may include:

  • Substitution reactions: Facilitated by reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA)

  • Oxidation reactions: Potentially involving agents like potassium permanganate (KMnO₄)

  • Reduction reactions: Possibly utilizing reagents such as lithium aluminum hydride (LiAlH₄)

  • Coupling reactions: Valuable in forming carbon-carbon bonds for complex molecule synthesis

The presence of fluorine atoms enhances certain aspects of the compound's chemical behavior. Fluorine's high electronegativity affects electron distribution within the molecule, influencing reactivity patterns and interaction profiles.

Stability Characteristics

The stability of 4-Difluoromethoxy-2-fluorobenzotrifluoride is influenced by the strength of the carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry. This typically results in:

  • Enhanced thermal stability compared to non-fluorinated analogs

  • Increased resistance to oxidative degradation

  • Greater metabolic stability in biological systems

  • Potential resistance to hydrolysis and other degradation pathways

These stability characteristics make 4-Difluoromethoxy-2-fluorobenzotrifluoride potentially valuable in applications requiring compounds with enhanced chemical and thermal stability.

Applications and Research Uses

4-Difluoromethoxy-2-fluorobenzotrifluoride serves as a valuable building block in organic synthesis and has applications in various scientific fields.

Applications in Organic Synthesis

As a building block, this compound offers several advantages in synthetic chemistry:

  • The unique arrangement of functional groups provides distinct reactivity patterns that can be leveraged in multi-step syntheses

  • The fluorinated substituents can enhance binding affinity to certain enzymes or receptors, potentially leading to compounds with improved biological activity

  • The presence of fluorine atoms can influence the physical properties of derived compounds, including solubility, lipophilicity, and metabolic stability

These features make 4-Difluoromethoxy-2-fluorobenzotrifluoride valuable in the development of complex molecules with specific properties and functions.

Research Applications

In research settings, 4-Difluoromethoxy-2-fluorobenzotrifluoride is primarily utilized in:

  • Study of fluorinated organic compounds and their interactions with biological systems

  • Development of new synthetic methodologies for fluorinated compounds

  • Investigation of structure-activity relationships in fluorinated molecules

  • Exploration of the effects of fluorination on molecular properties and behaviors

The compound's unique structural features contribute to its value in these research applications, offering insights into the behavior and properties of fluorinated organic compounds.

Current Research and Future Directions

Research involving 4-Difluoromethoxy-2-fluorobenzotrifluoride continues to evolve, with several potential directions for future investigation.

Recent Research Developments

While specific research focusing exclusively on 4-Difluoromethoxy-2-fluorobenzotrifluoride is limited in the available literature, the broader field of fluorinated aromatic compounds has seen significant advances in recent years. These include:

  • Development of improved synthetic methodologies

  • Exploration of applications in medicinal chemistry

  • Investigation of structure-property relationships

  • Analysis of environmental fate and impacts

  • Utilization in advanced materials development

These advances provide context for potential future research specifically involving 4-Difluoromethoxy-2-fluorobenzotrifluoride.

Future Research Directions

Potential areas for future research involving 4-Difluoromethoxy-2-fluorobenzotrifluoride include:

  • Development of more efficient and scalable synthesis methods

  • Exploration of its potential as a building block for pharmaceuticals and agrochemicals

  • Investigation of its interactions with biological systems

  • Study of its behavior in various chemical transformations

  • Assessment of its environmental fate and potential impacts

  • Exploration of potential applications in materials science

These research directions could expand our understanding of 4-Difluoromethoxy-2-fluorobenzotrifluoride and potentially lead to new applications and uses.

Comparative Analysis with Similar Compounds

Understanding 4-Difluoromethoxy-2-fluorobenzotrifluoride in the context of similar compounds provides valuable insights into its unique properties and potential applications.

Structural Analogs

Table 3: Comparison of 4-Difluoromethoxy-2-fluorobenzotrifluoride with Structural Analogs

CompoundCAS NumberMolecular FormulaKey Structural DifferencesRef
4-Difluoromethoxy-2-fluorobenzotrifluoride1807040-61-4C₈H₄F₆OReference compound
4-Difluoromethoxy-3-fluorobenzotrifluoride1803778-22-4C₈H₄F₆OFluorine at position 3 instead of position 2
2-Fluorobenzotrifluoride392-85-8C₇H₄F₄Lacks difluoromethoxy group
2-Bromo-3-fluorobenzotrifluoride104540-42-3C₇H₃BrF₄Contains bromine instead of difluoromethoxy group

This comparison highlights the structural variations among similar compounds, providing context for understanding the unique properties and potential applications of 4-Difluoromethoxy-2-fluorobenzotrifluoride.

The positioning of fluorine atoms and the presence of specific functional groups significantly influence the compounds' chemical behavior, reactivity patterns, and potential applications. These structural differences result in distinct properties that can be leveraged for various scientific and industrial purposes.

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